molecular formula C5H10FNO B7980613 4-Fluoro-tetrahydro-pyran-3-ylamine

4-Fluoro-tetrahydro-pyran-3-ylamine

Cat. No.: B7980613
M. Wt: 119.14 g/mol
InChI Key: NMAXCYNKJLHMPY-UHFFFAOYSA-N
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Description

4-Fluoro-tetrahydro-pyran-3-ylamine is an organic compound with the molecular formula C5H10FNO. It is a fluorinated derivative of tetrahydropyran, characterized by the presence of an amine group at the 3-position and a fluorine atom at the 4-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-tetrahydro-pyran-3-ylamine typically involves the fluorination of tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group in the tetrahydropyran ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as protection and deprotection of functional groups, selective fluorination, and purification through techniques like distillation or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-tetrahydro-pyran-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Fluoro-tetrahydro-pyran-3-ylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-tetrahydro-pyran-3-ylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-tetrahydro-pyran-3-ylamine is unique due to the specific positioning of the fluorine and amine groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-fluorooxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAXCYNKJLHMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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